molecular formula C12H13BrFNO B2911713 2-(2-Bromophenyl)-1-(3-(fluoromethyl)azetidin-1-yl)ethanone CAS No. 2034551-67-0

2-(2-Bromophenyl)-1-(3-(fluoromethyl)azetidin-1-yl)ethanone

Cat. No.: B2911713
CAS No.: 2034551-67-0
M. Wt: 286.144
InChI Key: QKVPKCWRLYHPFU-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-1-(3-(fluoromethyl)azetidin-1-yl)ethanone is a synthetic organic compound designed for use as a key building block in medicinal chemistry and drug discovery research. This molecule integrates two pharmaceutically relevant components: a 2-bromophenyl group and a 3-(fluoromethyl)azetidine ring. The bromophenyl moiety can serve as a versatile handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the construction of more complex molecular architectures. The azetidine ring, a saturated four-membered nitrogen heterocycle, is a valuable scaffold in modern drug design due to its contribution to molecular rigidity and improved metabolic stability. The addition of a fluoromethyl group on the azetidine ring can enhance membrane permeability and influence the compound's pharmacokinetic properties. As such, this reagent is primarily valuable for researchers developing novel bioactive molecules, particularly for projects targeting central nervous system disorders, oncology, and infectious diseases, where these structural features are commonly employed. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Properties

IUPAC Name

2-(2-bromophenyl)-1-[3-(fluoromethyl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFNO/c13-11-4-2-1-3-10(11)5-12(16)15-7-9(6-14)8-15/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVPKCWRLYHPFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=CC=C2Br)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-1-(3-(fluoromethyl)azetidin-1-yl)ethanone typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Fluoromethyl Group: The fluoromethyl group is introduced via nucleophilic substitution reactions using fluoromethylating agents.

    Attachment of the Bromophenyl Group: The bromophenyl group is attached through a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, alkoxides, palladium catalysts for coupling reactions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Bromophenyl)-1-(3-(fluoromethyl)azetidin-1-yl)ethanone is an organic compound with a bromophenyl group and a fluoromethyl-substituted azetidine ring. The combination of these functional groups gives it unique chemical and biological properties, making it valuable for various research applications.

Applications in Scientific Research

This compound is used in scientific research across chemistry, biology, medicine, and industry.

Chemistry

  • Building Block : It serves as a building block for synthesizing complex molecules, particularly in developing pharmaceuticals and agrochemicals.
  • Synthesis : The production of this compound involves the formation of the azetidine ring through cyclization of precursors under basic conditions. The fluoromethyl group is introduced via nucleophilic substitution reactions using fluoromethylating agents, and the bromophenyl group is attached through a coupling reaction, like Suzuki or Heck coupling, using palladium catalysts.

Biology

  • Potential Activities : It is studied for its potential biological activities, including antimicrobial and anticancer properties. Some compounds with azetidine rings have demonstrated significant in vitro antiproliferative activities in MCF-7 breast cancer cells .
  • Anti-fibrosis Activity: Pyrimidine derivatives have shown promise as anti-fibrotic drugs .

Medicine

  • Drug Development : It is investigated for potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Industry

  • Specialty Chemicals : It is utilized in producing specialty chemicals and materials with specific properties.
  • Industrial Production : Industrial production may involve optimized reaction conditions to maximize yield and purity, including high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-1-(3-(fluoromethyl)azetidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Notable Features
Target Compound : this compound C₁₂H₁₃BrFNO 286.14 2034551-67-0 3-(Fluoromethyl)azetidine, 2-bromophenyl High ring strain (azetidine), fluoromethyl enhances polarity
2-(2-Bromophenyl)-1-(furan-3-yl)ethanone C₁₂H₉BrO₂ 265.11 1343669-33-9 Furan-3-yl Aromatic heterocycle (furan) introduces π-electron density
2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone C₉H₆BrF₃O 267.04 2003-10-3 3-(Trifluoromethyl)phenyl Strong electron-withdrawing CF₃ group; higher lipophilicity
2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone C₁₂H₁₁BrF₃O 287.12 204205-33-4 Cyclopropyl, 2-fluorophenyl Cyclopropane adds torsional strain; fluorophenyl modifies electronic profile
2-(Azepan-1-yl)-1-(4-bromophenyl)-2-phenylethanone C₂₀H₂₂BrNO 372.30 88675-47-2 Azepane (7-membered ring), 4-bromophenyl Larger ring reduces strain; potential for varied pharmacokinetics

Structural and Electronic Comparisons

Heterocyclic Variations
  • Azetidine vs. Azepane : The target compound’s azetidine ring (4-membered) has significant angle strain compared to azepane (7-membered, ). This strain may increase reactivity in nucleophilic substitutions or hydrogen bonding interactions.
  • Azetidine vs. Furan : Replacing azetidine with furan (as in ) introduces aromaticity and conjugation, altering electron distribution and solubility.
Substituent Effects
  • Fluoromethyl (-CH₂F) vs.
  • Bromophenyl Positioning : The 2-bromophenyl group in the target compound induces steric hindrance and ortho-directing effects, differing from para-substituted analogs (e.g., ).

Biological Activity

2-(2-Bromophenyl)-1-(3-(fluoromethyl)azetidin-1-yl)ethanone is an organic compound classified as an azetidine derivative. Its unique structure, featuring a bromophenyl group and a fluoromethyl-substituted azetidine ring, suggests potential applications in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H13BrFNO. The compound's structure can be represented as follows:

InChI InChI 1S C12H13BrFNO c13 11 4 2 1 3 10 11 5 12 16 15 7 9 6 14 8 15 h1 4 9H 5 8H2\text{InChI }\text{InChI 1S C12H13BrFNO c13 11 4 2 1 3 10 11 5 12 16 15 7 9 6 14 8 15 h1 4 9H 5 8H2}

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It may modulate the activity of enzymes or receptors, leading to diverse biological effects. The presence of halogen substituents (bromine and fluorine) enhances its reactivity, potentially allowing it to form derivatives with improved biological properties.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

1. Antimicrobial Activity
Studies have shown that azetidine derivatives, including this compound, can possess significant antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against various bacterial strains and fungi, suggesting potential applications in combating infections .

2. Anticancer Properties
The compound's structure suggests potential anticancer activity. In vitro studies have indicated that related azetidine derivatives exhibit antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer). The mechanism may involve the destabilization of microtubules or interference with cell cycle progression .

Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

Study Findings Reference
In vitro study on azetidine derivativesSignificant antiproliferative activity against MCF-7 cells with IC50 values comparable to known chemotherapeutics
Antimicrobial evaluationCompounds showed varying degrees of activity against Gram-positive and Gram-negative bacteria
Mechanistic study on enzyme interactionBinding affinity studies indicated potential modulation of key metabolic enzymes

Synthesis and Applications

The synthesis of this compound typically involves cyclization reactions under basic conditions, followed by nucleophilic substitution to introduce the fluoromethyl group and coupling reactions for the bromophenyl group.

This compound is being explored for its potential applications in:

  • Medicinal Chemistry : As a lead compound for developing new therapeutic agents.
  • Organic Synthesis : As a building block for synthesizing more complex molecules in pharmaceutical research.

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